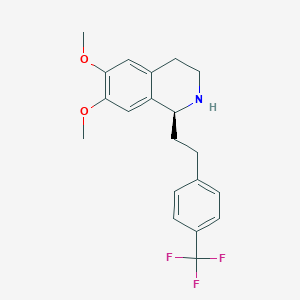
(S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The trifluoromethyl group (CF3) is a common functional group in organic chemistry, characterized by three fluorine atoms on a methyl group . It’s known for its high electronegativity and the ability to significantly alter the properties of organic molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group is known to be highly electronegative, which could significantly affect the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group. Trifluoromethyl groups are known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, compounds with trifluoromethyl groups are often characterized by their high stability and electronegativity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has been conducted on the synthesis of compounds structurally related to (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline. These include studies on benzoisogranatanine derivatives, exploring methods involving lithium aluminum hydride reduction and bromination (Oine, Kugita, & Takeda, 1963).
Chemical Reactions and Derivatives : Investigations into the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides led to the synthesis of 2-oxopyrimido[4,3-a]isoquinoline derivatives (Granik et al., 1982).
Pharmacological Potential
Analgesic and Anti-Inflammatory Effects : A derivative, 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, demonstrated significant analgesic and anti-inflammatory effects, suggesting potential for medical application as a non-narcotic analgesic (Rakhmanova et al., 2022).
Local Anesthetic Activity : Research on a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed significant local anesthetic activity, with some compounds outperforming lidocaine. This suggests their potential as promising drug candidates for anesthesia (Azamatov et al., 2023).
Anticonvulsant Properties : Certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown effectiveness in producing anticonvulsant effects in animal models of epilepsy (Gitto et al., 2010).
Biological and Chemical Studies
Oxidation Studies : The oxidation of some bisphenolic 1-phenethyltetrahydroisoquinolines was studied using E.S.R. spectroscopy, contributing to the understanding of the chemical behavior of these compounds (Hewgill & Pass, 1985).
Structural Analysis : The resolution and absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline were determined, providing insights into the structural aspects of these compounds (Mondeshka et al., 1992).
Enantioselective Synthesis : The enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids from a deprotonated α-aminonitrile was explored, showcasing the synthetic versatility of compounds related to this compound (Blank & Opatz, 2011).
Mécanisme D'action
Target of Action
The primary targets of the compound (S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-1,2,3,4-tetrahydroisoquinoline are currently unknown
Mode of Action
It is known that compounds with trifluoromethyl groups often interact with their targets through the formation of electron donor-acceptor (eda) complexes . These complexes can undergo intramolecular single electron transfer (SET) reactions under certain conditions .
Biochemical Pathways
Trifluoromethyl groups are often involved in various biochemical reactions, including the biotransformation of fluorinated drugs
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Orientations Futures
The future directions in the research and application of this compound would likely involve further exploration of its properties and potential uses. This could include the development of new synthetic methods, the investigation of its mechanism of action, and the evaluation of its safety and efficacy in various applications .
Propriétés
IUPAC Name |
(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO2/c1-25-18-11-14-9-10-24-17(16(14)12-19(18)26-2)8-5-13-3-6-15(7-4-13)20(21,22)23/h3-4,6-7,11-12,17,24H,5,8-10H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSAXZXFUOAJSV-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CCC3=CC=C(C=C3)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657513 | |
| Record name | (1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769172-81-8 | |
| Record name | (1S)-6,7-Dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


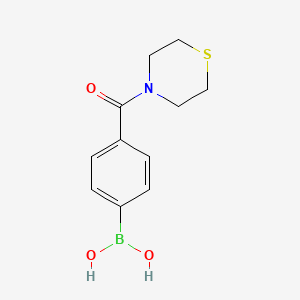
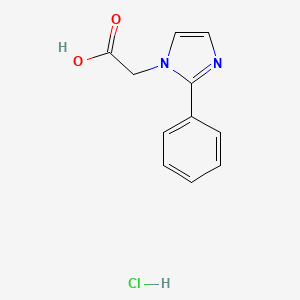


![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)
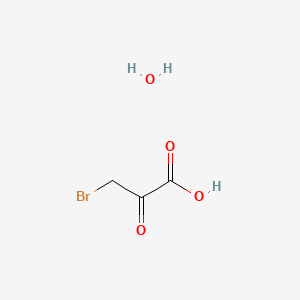
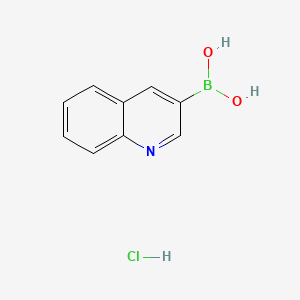

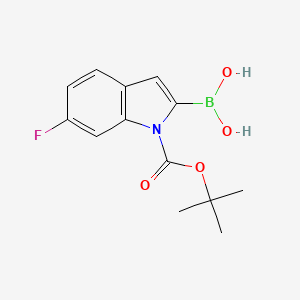
![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)
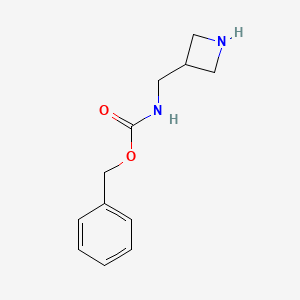
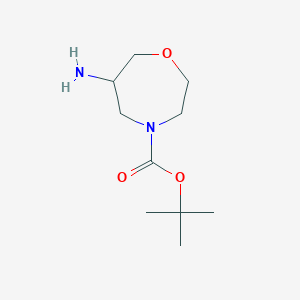
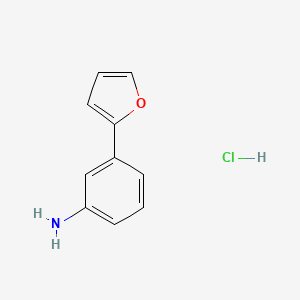
![(8R)-4,10-dibromo-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B1438474.png)
